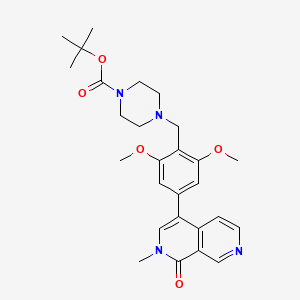
tert-Butyl 4-(2,6-dimethoxy-4-(2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridin-4-yl)benzyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(2,6-dimethoxy-4-(2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridin-4-yl)benzyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a benzyl group containing a naphthyridine moiety
Vorbereitungsmethoden
The synthesis of tert-Butyl 4-(2,6-dimethoxy-4-(2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridin-4-yl)benzyl)piperazine-1-carboxylate typically involves multi-step organic reactions. The synthetic route may include:
Formation of the naphthyridine moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: The naphthyridine moiety is then attached to a benzyl group through substitution reactions.
Piperazine ring formation: The benzyl group is further reacted with piperazine to form the desired piperazine derivative.
Introduction of the tert-butyl group:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
Analyse Chemischer Reaktionen
tert-Butyl 4-(2,6-dimethoxy-4-(2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridin-4-yl)benzyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-(2,6-dimethoxy-4-(2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridin-4-yl)benzyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new pharmaceuticals and agrochemicals.
Biological Studies: Researchers investigate its effects on cellular processes and its potential as a tool for studying biochemical pathways.
Industrial Applications: The compound may be used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(2,6-dimethoxy-4-(2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridin-4-yl)benzyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 4-(2,6-dimethoxy-4-(2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridin-4-yl)benzyl)piperazine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-(2,6-dimethoxybenzyl)piperazine-1-carboxylate: Lacks the naphthyridine moiety, resulting in different biological and chemical properties.
tert-Butyl 4-(4-methoxybenzyl)piperazine-1-carboxylate: Contains a methoxy group instead of the dimethoxy and naphthyridine groups, leading to variations in reactivity and applications.
tert-Butyl 4-(2,6-dimethoxy-4-(2-methyl-1-oxo-1,2-dihydroquinolin-4-yl)benzyl)piperazine-1-carboxylate: Features a quinoline moiety instead of the naphthyridine, affecting its interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C27H34N4O5 |
|---|---|
Molekulargewicht |
494.6 g/mol |
IUPAC-Name |
tert-butyl 4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C27H34N4O5/c1-27(2,3)36-26(33)31-11-9-30(10-12-31)17-22-23(34-5)13-18(14-24(22)35-6)21-16-29(4)25(32)20-15-28-8-7-19(20)21/h7-8,13-16H,9-12,17H2,1-6H3 |
InChI-Schlüssel |
VZLIKYDEGOEQTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2OC)C3=CN(C(=O)C4=C3C=CN=C4)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


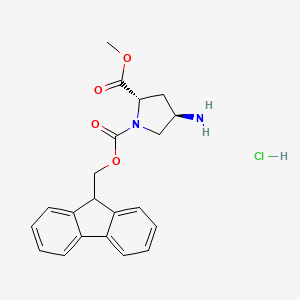
![6-Fluoro-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12956300.png)
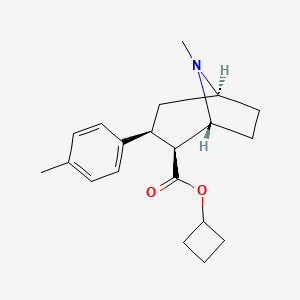
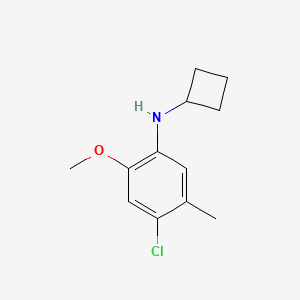
![6-(Aminomethyl)-6-hydroxy-2-thiaspiro[3.3]heptane 2,2-dioxide](/img/structure/B12956321.png)

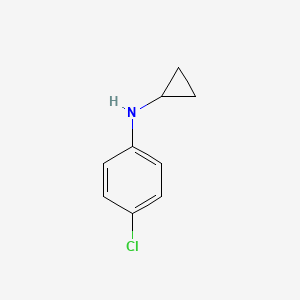
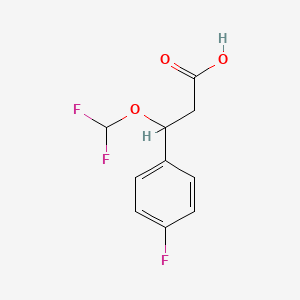
![Thiazolo[4,5-b]pyridine,2-(methylsulfonyl)-6-(trifluoromethyl)-](/img/structure/B12956333.png)


![Methyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate](/img/structure/B12956350.png)
![(R)-2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B12956356.png)

